Positional Isomer Identity: 2,4-Dinitro-5-alkyl Substitution Pattern vs. 2,4-Dinitro-6-alkyl (Meptyldinocap/Dinocap-6) and 2,6-Dinitro-4-alkyl (Dinocap-4) Isomers
The target compound, (2,4-dinitro-5-octan-2-ylphenyl) (E)-but-2-enoate, carries the 1-methylheptyl substituent at the 5-position of a 2,4-dinitrophenyl ring. In contrast, meptyldinocap—the most fungicidally active component of commercial dinocap—is (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate, with the alkyl chain at position 6 [1]. Dinocap-4 isomers bear the 2,6-dinitro-4-alkyl pattern, while dinocap-6 isomers bear the 2,4-dinitro-6-alkyl pattern. The 2,4-dinitro-5-alkyl pattern of CAS 71607-43-7 is not a reported component of commercial dinocap, which consists almost entirely of 6-octyl and 4-octyl isomers in an approximate 2:1 to 2.5:1 ratio [2]. This structural distinction changes the electronic environment of both nitro groups and the ester linkage, altering (a) the pKa of the parent phenol, (b) the hydrolysis rate of the butenoate ester, (c) the compound's protonophoric uncoupling activity, and (d) its recognition by fungal and plant esterases [3].
| Evidence Dimension | Position of 1-methylheptyl substituent on dinitrophenyl ring |
|---|---|
| Target Compound Data | Position 5 (2,4-dinitro-5-octan-2-ylphenyl) – unique substitution pattern not reported in commercial dinocap isomeric mixtures |
| Comparator Or Baseline | Meptyldinocap: position 6 (2,4-dinitro-6-octan-2-ylphenyl); Dinocap-4: position 4 (2,6-dinitro-4-octylphenyl); Dinocap-6: position 6 (2,4-dinitro-6-octylphenyl). Commercial dinocap ratio: 2.0–2.5 parts dinocap-6 : 1.0 part dinocap-4. |
| Quantified Difference | Target compound's 5-position substitution is structurally orthogonal to the entire dinocap-4/dinocap-6/meptyldinocap isomer space; no overlap in substitution pattern. |
| Conditions | Structural analysis by IUPAC nomenclature, SMILES, and comparison with published isomer definitions in BCPC Pesticide Compendium and EU regulatory monographs. |
Why This Matters
For any application requiring a defined, single isomeric species rather than a multi-component mixture (e.g., analytical reference standard preparation, isomer-specific toxicology, or SAR studies), this compound provides a substitution pattern unavailable from commercial dinocap or meptyldinocap sources.
- [1] BCPC Pesticide Compendium. Meptyldinocap (CAS 131-72-6): 2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenoate; component of dinocap-6. Dinocap-6 cataloged as containing 2,4-dinitro-6-octylphenyl crotonates. View Source
- [2] BCPC Pesticide Compendium. Dinocap (CAS 39300-45-3): mixture normally contains between 4 and 5 parts dinocap-6 to 2 parts dinocap-4. The most active compound is (RS)-2-(1-methylheptyl)-4,6-dinitrophenyl (2E)-2-butenoate (meptyldinocap). View Source
- [3] Clifford, D.R., Hislop, E.C., Shellis, C. (1977). Effects of fungal and plant esterases on the fungicidal activity of nitrophenyl esters. Pesticide Science, 8: 93-102. Demonstrated that ester hydrolysis rates and intrinsic ester activity depend on substitution pattern. View Source
